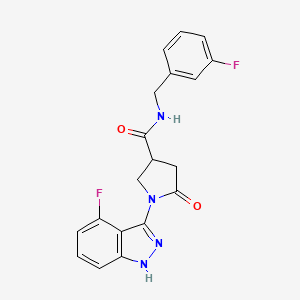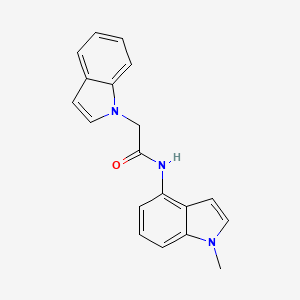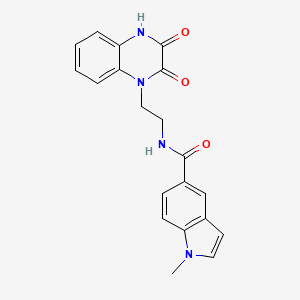![molecular formula C18H30N6O3S B14934143 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B14934143.png)
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as nucleophilic substitution, condensation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to reduced cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine: Similar structure but different functional groups.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Shares the pyrimidine and sulfonamide groups but has a different overall structure.
Uniqueness
The uniqueness of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H30N6O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H30N6O3S/c1-14-13-15(2)20-18(19-14)23-7-5-16(6-8-23)17(25)22-9-11-24(12-10-22)28(26,27)21(3)4/h13,16H,5-12H2,1-4H3 |
InChI Key |
FAAZBYSPKGPQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-({[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14934061.png)

![Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester](/img/structure/B14934080.png)
![N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934087.png)
![N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14934097.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934102.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14934112.png)
![Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B14934117.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14934122.png)

![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B14934128.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B14934135.png)
![N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934148.png)

